3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small-molecule compound characterized by a benzamide core substituted with 3,5-dimethoxy groups and a tetrahydroquinoline moiety modified by a propanoyl group at the 1-position.
Properties
IUPAC Name |
3,5-dimethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-20(24)23-9-5-6-14-7-8-16(12-19(14)23)22-21(25)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCAMDEGMISRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,5-Dimethoxybenzoyl Chloride
The benzamide precursor is synthesized via activation of 3,5-dimethoxybenzoic acid. A representative protocol involves:
Alternative Route: Direct Amidation of 3,5-Dimethoxyaniline
3,5-Dimethoxyaniline reacts with activated esters or carboxylic acids under Schotten-Baumann conditions:
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Protocol :
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Yield : 45–88%, depending on purification methods (e.g., silica gel chromatography with ethyl acetate/petroleum ether).
Construction of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-amine
Povarov Reaction for Tetrahydroquinoline Core Synthesis
The Povarov [4+2] cycloaddition enables efficient assembly of the tetrahydroquinoline scaffold:
Regioselective Functionalization at C7
Nitration followed by reduction introduces the amino group:
N-Propanoylation of Tetrahydroquinoline
Acylation at the 1-position employs propionyl chloride under mild conditions:
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Protocol :
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7-Amino-THQ (1 equiv), propionyl chloride (1.5 equiv), triethylamine (2 equiv) in DCM.
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Stir at room temperature for 1 hour.
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Yield : 85–92%, comparable to analogous N-furoylation reactions.
Final Coupling: Benzamide-Tetrahydroquinoline Conjugation
Acyl Chloride-Mediated Amidation
Reacting 3,5-dimethoxybenzoyl chloride with 1-propanoyl-7-amino-THQ:
Carbodiimide Coupling Reagents
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
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Protocol :
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3,5-Dimethoxybenzoic acid (1 equiv), EDC (1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv).
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Add 1-propanoyl-7-amino-THQ (1 equiv) in DMF, stir for 12 hours.
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Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The amide group can be reduced to form an amine.
Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological targets, while the methoxy groups can enhance the compound's solubility and bioavailability. The tetrahydroquinoline core may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other tetrahydroquinoline-derived benzamides, such as 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1004253-21-7) . Key differences include:
- Substituents on the benzamide ring : The target compound has 3,5-dimethoxy groups , while the analogue features a 4-tert-butyl group . Methoxy groups enhance solubility and hydrogen-bonding capacity, whereas tert-butyl groups contribute to steric bulk and lipophilicity.
- Acyl group on tetrahydroquinoline: The target compound uses a propanoyl (C3) chain, compared to the analogue’s isobutyryl (branched C4) group. This difference may influence metabolic stability and binding affinity to biological targets.
Physicochemical and Hazard Profiles
Limited data are available for direct comparison. However, the analogue 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . By contrast, the 3,5-dimethoxy variant’s hazards remain uncharacterized, though methoxy groups generally reduce acute toxicity compared to alkyl substituents.
Table: Comparative Structural and Functional Attributes
Research Findings and Limitations
- Toxicity Data Gap : While the analogue’s hazards are well-documented, the absence of safety data for the 3,5-dimethoxy variant limits risk assessment during handling.
- Functional Comparisons : The methoxy groups may enhance solubility and target engagement in aqueous environments, whereas the tert-butyl group in the analogue likely improves membrane permeability.
Biological Activity
3,5-Dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a benzamide moiety and a tetrahydroquinoline core. The molecular formula is , with a molecular weight of approximately 344.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₄ |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The tetrahydroquinoline structure may inhibit specific enzymes involved in neurotransmitter metabolism or synthesis.
- Receptor Modulation : Interaction with central nervous system receptors such as dopamine and serotonin receptors could explain its potential psychotropic effects.
- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties by scavenging free radicals.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models by modulating serotonergic pathways.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage.
- Antimicrobial Properties : Some derivatives of tetrahydroquinoline compounds have demonstrated antibacterial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications for human health:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of tetrahydroquinoline derivatives, finding that modifications to the structure significantly influenced their efficacy .
- Neuroprotection Research : In vitro studies demonstrated that compounds similar to this compound could reduce apoptosis in neuronal cells subjected to oxidative stress .
- Antimicrobial Activity Assessment : Research published in Pharmaceutical Biology highlighted the antibacterial properties of tetrahydroquinoline derivatives against gram-positive bacteria .
Q & A
Basic Question: What are the recommended synthetic routes for 3,5-dimethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves coupling a tetrahydroquinoline derivative with a substituted benzamide. A general approach includes:
- Step 1: React 7-amino-1-propanoyl-1,2,3,4-tetrahydroquinoline with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Step 2: Optimize coupling efficiency by adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (4–6 hours under nitrogen) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Advanced Question: How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
Conflicts in crystallographic data (e.g., bond angles, torsion angles) arise from polymorphic variations or refinement errors. To resolve these:
- Refinement Tools: Use SHELXL for high-resolution data refinement, applying restraints for disordered moieties (e.g., propanoyl group) .
- Validation: Cross-validate with DFT calculations (Gaussian09, B3LYP/6-31G**) to compare experimental and theoretical bond lengths .
- Data Sources: Prioritize single-crystal X-ray diffraction (SC-XRD) data over powder XRD to avoid averaging effects .
Basic Question: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Confirm methoxy groups (δ ~3.8 ppm for OCH3) and amide proton (δ ~8.3 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the tetrahydroquinoline ring .
- Mass Spectrometry: ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ = 383.4) .
Advanced Question: How can researchers address discrepancies in biological activity data across different assays?
Methodological Answer:
Contradictions in bioactivity (e.g., IC50 variability in kinase inhibition assays) may arise from assay conditions:
- Assay Optimization: Standardize ATP concentrations (e.g., 10 µM for kinase assays) and pre-incubation times .
- Control Experiments: Include staurosporine as a positive control and validate via Western blot (e.g., phospho-CDK2 levels) .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability (p < 0.05 threshold) .
Basic Question: What safety protocols are recommended for handling this compound based on structural analogs?
Methodological Answer:
Analog safety data (e.g., tetrahydroquinoline derivatives) suggest:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosols (TLV-TWA: Not established; assume precautionary limits) .
- Waste Disposal: Neutralize amide-containing waste with 5% NaOH before incineration .
Advanced Question: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME to estimate logP (predicted ~2.8), solubility (LogS ~-4.1), and CYP450 interactions (e.g., CYP3A4 substrate) .
- Molecular Docking: AutoDock Vina to simulate binding to CDK2 (PDB: 1H1S). Focus on hydrogen bonds between methoxy groups and Lys89 .
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of protein-ligand complexes (RMSD < 2.0 Å acceptable) .
Basic Question: How can researchers confirm the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light Sensitivity: Conduct photostability studies (ICH Q1B guidelines) using a xenon lamp. Protect with amber glass vials if degradation >5% .
Advanced Question: What mechanistic insights explain the role of the tetrahydroquinoline moiety in biological activity?
Methodological Answer:
The tetrahydroquinoline scaffold enhances:
- Lipophilicity: Improves blood-brain barrier penetration (calculated logP increased by ~0.5 vs. non-cyclic analogs) .
- Target Engagement: Molecular dynamics show π-π stacking between the aromatic ring and kinase active sites (e.g., CDK2’s Phe82) .
- Metabolic Stability: Cyclic structure reduces CYP-mediated oxidation compared to linear amines (t1/2 increased by 2-fold in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
